molecular formula C8H8N4O2 B6210680 methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1375087-39-0

methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B6210680
CAS RN: 1375087-39-0
M. Wt: 192.2
InChI Key:
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Description

“Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound that belongs to the family of N-heterocyclic compounds . It has been studied for its potential use in various fields such as medicinal chemistry and material science .


Synthesis Analysis

The synthesis of “Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” involves a series of chemical reactions . For instance, one method involves refluxing a compound in phosphorus oxychloride at 105°C for 3–4 hours . The resulting mixture is then cooled to room temperature, and the excess phosphorus oxychloride is reduced in vacuo .


Molecular Structure Analysis

The molecular structure of “Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” has been characterized by various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

“Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” has been involved in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine-based compounds .

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

2. Anticancer Agents via Selective Inhibition of Protein Kinases The anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives is achieved via selective inhibition of protein kinases . This reveals structure-activity relationships and some synthetic pathways used for constructing these scaffolds .

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This process leads to the formation of a mixture of regioisomers .

4. Conversion of Imidazo[1,5-a]pyrimidine Core into 3H-imidazo[4,5-b]pyridine The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

5. In Vitro Anti-proliferative Activity Against Various Cancer Cell Lines As well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold, have been developed to inhibit CDK2 . These derivatives were also evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

6. Potent Inhibitor of c-Met in Cellular and Enzymatic Assays Furthermore, 2-arylaminopyrimidine derivative bearing a 2-amino-N-methylbenzamide at C4 and chlorine at C5 positions were designed as a potent inhibitor of c-Met in cellular and enzymatic assays . C2 benzazepinone were found to be the most potent c-Met inhibitors .

Safety and Hazards

The safety and hazards associated with “Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” are not fully known. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions of research on “Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” could involve further investigation of its potential uses in medicinal chemistry and material science. Additionally, more studies are needed to fully understand its mechanism of action and safety profile .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid with methyl chloroformate in the presence of a base.", "Starting Materials": [ "2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid", "Methyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Slowly add methyl chloroformate to the reaction mixture while maintaining the temperature below 0°C.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a white solid." ] }

CAS RN

1375087-39-0

Product Name

methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C8H8N4O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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